molecular formula C18H26N2O6S2 B7832767 ETHYL 4-{[(3S4R)-4-(BENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}PIPERIDINE-1-CARBOXYLATE

ETHYL 4-{[(3S4R)-4-(BENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}PIPERIDINE-1-CARBOXYLATE

Cat. No.: B7832767
M. Wt: 430.5 g/mol
InChI Key: SSSZUIOLPHPYHK-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-{[(3S4R)-4-(BENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}PIPERIDINE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes a benzenesulfonyl group, a thiolane ring, and a piperidine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(3S4R)-4-(BENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the benzenesulfonyl group, and the coupling with the piperidine carboxylate. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(3S4R)-4-(BENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzenesulfonyl group can be reduced to a benzene group.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group can yield benzene derivatives.

Scientific Research Applications

ETHYL 4-{[(3S4R)-4-(BENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}PIPERIDINE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(3S4R)-4-(BENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The thiolane ring may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with a wide range of molecular targets and undergo diverse chemical reactions, making it a valuable compound in scientific research.

Properties

IUPAC Name

ethyl 4-[[(3S,4R)-4-(benzenesulfonyl)-1,1-dioxothiolan-3-yl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6S2/c1-2-26-18(21)20-10-8-14(9-11-20)19-16-12-27(22,23)13-17(16)28(24,25)15-6-4-3-5-7-15/h3-7,14,16-17,19H,2,8-13H2,1H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSZUIOLPHPYHK-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC(CC1)N[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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